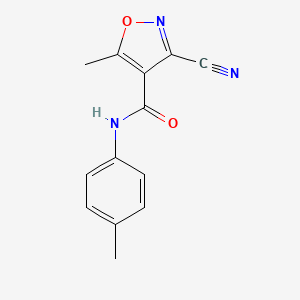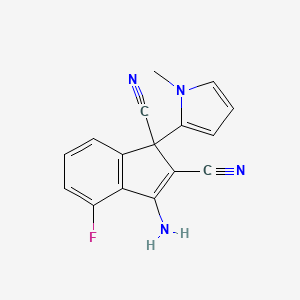
3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile
Descripción general
Descripción
“3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” is a synthetic organic compound that features a complex structure with multiple functional groups, including an amino group, a fluoro substituent, a pyrrole ring, and dicarbonitrile groups. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” likely involves multiple steps, including:
- Formation of the indene core.
- Introduction of the fluoro substituent.
- Attachment of the pyrrole ring.
- Incorporation of the amino and dicarbonitrile groups.
Each step would require specific reagents and conditions, such as:
Formation of the indene core: This might involve cyclization reactions using appropriate starting materials.
Introduction of the fluoro substituent: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the pyrrole ring: This could be achieved through cross-coupling reactions, such as Suzuki or Heck reactions.
Incorporation of the amino and dicarbonitrile groups: Amination and cyanation reactions using reagents like ammonia or amines and cyanogen bromide or other cyanating agents.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of continuous flow reactors for efficient and scalable synthesis.
- Implementation of green chemistry principles to minimize waste and environmental impact.
- Rigorous purification techniques, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the dicarbonitrile groups to primary amines.
Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
- Oxidation of the amino group might yield a nitro derivative.
- Reduction of the dicarbonitrile groups might yield a diamine derivative.
- Substitution reactions might yield various halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
“3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for drug development, particularly in targeting specific diseases or conditions.
Industry: As a precursor for the synthesis of advanced materials with unique properties, such as conducting polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action of “3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Incorporation into materials: Contributing to the properties of materials, such as conductivity or mechanical strength.
Comparación Con Compuestos Similares
Similar Compounds
3-amino-4-fluoro-1H-indene-1,2-dicarbonitrile: Lacks the pyrrole ring and methyl group.
4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile: Lacks the amino group.
3-amino-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile: Lacks the fluoro substituent.
Uniqueness
“3-amino-4-fluoro-1-(1-methyl-1H-pyrrol-2-yl)-1H-indene-1,2-dicarbonitrile” is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluoro substituent, amino group, and pyrrole ring in the same molecule can influence its reactivity, stability, and interactions with biological targets.
Propiedades
IUPAC Name |
3-amino-4-fluoro-1-(1-methylpyrrol-2-yl)indene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4/c1-21-7-3-6-13(21)16(9-19)10-4-2-5-12(17)14(10)15(20)11(16)8-18/h2-7H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGNILBISGIWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2(C3=C(C(=CC=C3)F)C(=C2C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


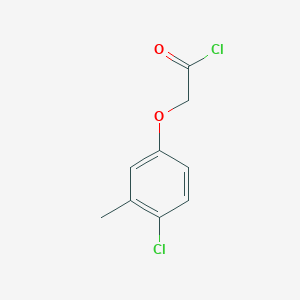
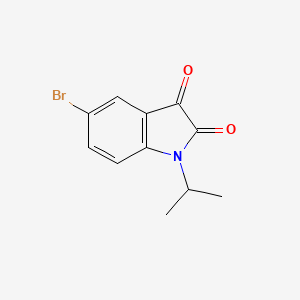
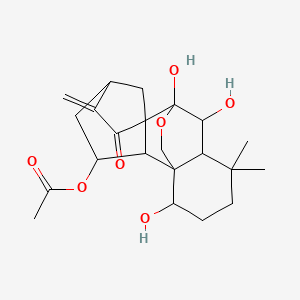

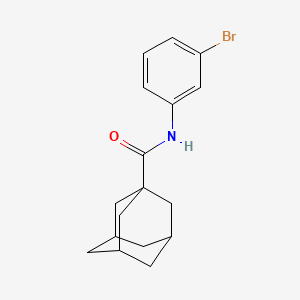
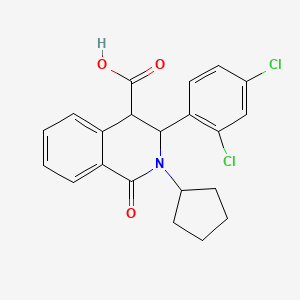
![2-(4-chlorophenyl)-6-nitro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036668.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole](/img/structure/B3036669.png)
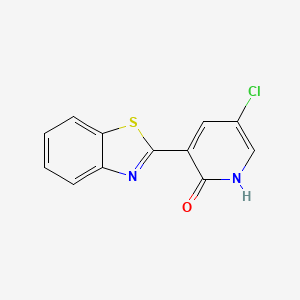
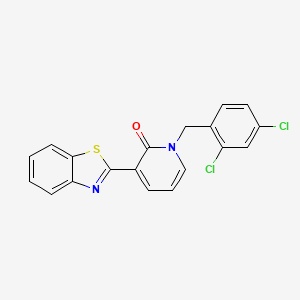
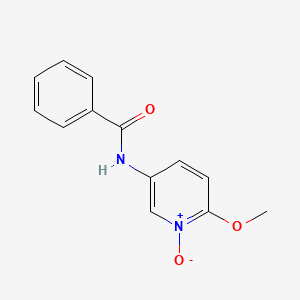
![3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036678.png)
![3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036679.png)
